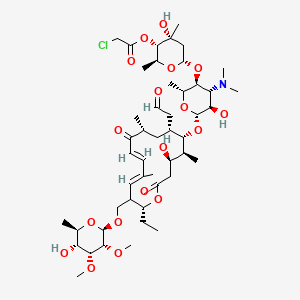

4'''-O-Chloroacetyl-tylosin

Description

Overview of Macrolide Antibiotics in Antimicrobial Research

Macrolides represent a significant family of protein synthesis inhibitors with considerable clinical importance. nih.govbohrium.com Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides. mdpi.comnih.gov This action is generally bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them outright. fao.org

Tylosin (B1662201) was discovered in the 1950s from soil samples collected in Thailand. tennessee.edu The producing organism was identified as a strain of Streptomyces fradiae. fao.orgtennessee.edu Tylosin is naturally produced as a mixture of four related compounds: tylosin A, tylosin B (desmycosin), tylosin C (macrocin), and tylosin D (relomycin), with tylosin A being the major and most active component. fao.org The production of tylosin is achieved through fermentation of S. fradiae. europa.euresearchgate.net

Tylosin as a Parent Macrolide Antibiotic in Derivatives Research

Tylosin's broad-spectrum activity against Gram-positive organisms, mycoplasmas, and some Gram-negative bacteria has made it a valuable antibiotic in veterinary medicine. researchgate.netdrugbank.com Furthermore, its complex structure provides multiple sites for chemical modification, making it an important starting material, or parent compound, for the synthesis of new antibiotic derivatives. researchgate.netsioc-journal.cn Semisynthetic derivatives like tilmicosin (B555) and tylvalosin (B1682567) have been developed from tylosin to improve its properties. nih.gov

Rationale for Chemical Modification of Tylosin in Antibiotic Discovery

The primary motivation for modifying tylosin is to overcome the growing problem of antibiotic resistance. sioc-journal.cnacs.org Bacteria can develop resistance to macrolides through various mechanisms, including modification of the ribosomal target site. nih.gov Chemical modifications aim to create derivatives with enhanced activity against resistant strains, a broader antibacterial spectrum, and improved pharmacokinetic properties. sioc-journal.cnnih.govplos.org For example, modifications at the 4''-position of the mycarose (B1676882) sugar have been shown to enhance activity against some macrolide-resistant bacteria. nih.govnih.gov The synthesis of 4'''-O-Chloroacetyl-tylosin is a step in the creation of other derivatives, serving as a key intermediate. vulcanchem.com Its synthesis involves the selective acylation of tylosin with chloroacetyl chloride. vulcanchem.comderpharmachemica.com This specific modification at the 4'''-hydroxyl group is a strategic step to enable further chemical transformations, ultimately leading to new tylosin derivatives with potentially improved therapeutic value. vulcanchem.comgoogle.com

Properties

Molecular Formula |

C48H78ClNO18 |

|---|---|

Molecular Weight |

992.6 g/mol |

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-chloroacetate |

InChI |

InChI=1S/C48H78ClNO18/c1-13-34-31(23-61-47-44(60-12)43(59-11)39(56)27(5)63-47)18-24(2)14-15-32(52)25(3)19-30(16-17-51)41(26(4)33(53)20-35(54)65-34)68-46-40(57)38(50(9)10)42(28(6)64-46)67-37-21-48(8,58)45(29(7)62-37)66-36(55)22-49/h14-15,17-18,25-31,33-34,37-47,53,56-58H,13,16,19-23H2,1-12H3/b15-14+,24-18+/t25-,26+,27-,28-,29+,30+,31?,33-,34-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1 |

InChI Key |

AYWZZKIBJARUPH-XRYZHOLLSA-N |

Isomeric SMILES |

CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

Origin of Product |

United States |

Synthesis and Derivatization of 4 O Chloroacetyl Tylosin

Synthetic Pathways to 4'''-O-Chloroacetyl-tylosin

The creation of this compound is a targeted process involving specific precursors and chemical reactions designed to modify the tylosin (B1662201) molecule at a precise location.

The primary starting material for the synthesis of this compound is Tylosin . fao.org Tylosin is a 16-membered macrolide antibiotic produced by the fermentation of a strain of Streptomyces fradiae. fao.org It serves as the foundational structure for the subsequent chemical modifications. researchgate.net Specifically, the synthesis targets the 4'''-hydroxyl group on the mycarose (B1676882) sugar moiety of the tylosin molecule for chloroacetylation.

The synthesis of this compound is achieved through the selective acylation of tylosin. This reaction typically employs chloroacetyl chloride as the acylating agent under controlled conditions. vulcanchem.com To prevent the unwanted hydrolysis of the chloroacetyl group, the reaction is conducted in anhydrous solvents. vulcanchem.com This method ensures the specific attachment of the chloroacetyl group to the 4'''-hydroxyl position of tylosin. An alternative approach to acylation involves the use of chloroacetic anhydride (B1165640). The general principle of acylation can also be seen in the preparation of other tylosin derivatives, where an acyl anhydride is used in the presence of a base like potassium carbonate or with DMAP (4-dimethylaminopyridine) and triethylamine. psu.edu

Following the chloroacetylation reaction, the resulting product, this compound, must be purified. The primary method used for purification is chromatography . vulcanchem.com General purification strategies for tylosin and its derivatives can also involve a combination of techniques, including dissolution in organic solvents, decolorization with activated carbon, and a series of filtration steps such as micro-filtration, ultrafiltration, and nanofiltration to remove impurities and concentrate the product. google.com

Synthesis of Related Tylosin Derivatives for Comparative Academic Inquiry

The synthesis of this compound is often a means to an end, serving as a crucial intermediate for producing other derivatives for research. americanchemicalsuppliers.comimpurity.com The modification of tylosin's structure is a key strategy in the search for new antibacterial agents.

A wide variety of acyl derivatives of tylosin and its related macrolides have been synthesized to explore structure-activity relationships. nih.gov The strategic acylation of hydroxyl groups, particularly at the 4'''-position, can significantly influence the compound's properties. nih.gov

Branched-Chain and Aromatic Acyl Groups : Research has shown that introducing branched-chain aliphatic acyl groups (e.g., 2-methoxyisovaleryl, 4-methylvaleryl) or aromatic groups (e.g., phenylthioacetyl, phenylsulfonylacetyl) at the 4'''-position can yield derivatives with improved activity against macrolide-resistant bacterial strains. nih.gov

Improved Efficacy : The addition of a 4''-acyl group has been demonstrated to enhance the antibacterial and antimycoplasmal activity against certain resistant strains. nih.gov For example, 3-acetyl-4''-isovaleryltylosin showed good therapeutic effects in mouse models. nih.gov

Intermediate for Further Synthesis : this compound is a key intermediate in the synthesis of Tylosin 3-Acetate , another acyl derivative produced via microbial transformation. vulcanchem.comamericanchemicalsuppliers.comimpurity.com

The synthesis of these diverse acyl derivatives allows for a systematic investigation into how different chemical groups attached to the tylosin core affect its interaction with bacterial ribosomes, the target of macrolide antibiotics. nih.gov

Beyond simple acylation, extensive research has focused on creating semisynthetic derivatives by altering various parts of the tylosin structure. nih.gov This often involves using tylosin hydrolysates like 5-O-mycaminosyltylonolide (OMT) or desmycosin as starting nuclei. sioc-journal.cnacs.org

C-20 and C-23 Modifications : A significant area of research involves modifying the C-20 aldehyde group and the C-23 hydroxyl group of OMT. sioc-journal.cnacs.org For instance, new derivatives have been created by introducing side chains containing quinoline (B57606) or pyridine (B92270) at the C-20 position. sioc-journal.cn Other work has focused on introducing various amino groups at the C-23 position to improve activity against both Gram-positive and Gram-negative bacteria. acs.org

Demycinosylated Derivatives : The synthesis of 23-O-demycinosyltylosin (DMT) from tylosin is another important pathway. rsc.org This involves protecting the 4'''-hydroxyl group, often with a dimethyl-t-butylsilyl group, to allow for selective reactions elsewhere on the molecule. psu.edursc.org DMT can then be further modified to create novel acyl derivatives. google.com

Hydrogenated Derivatives : Researchers have prepared 10,11,12,13-tetrahydro derivatives of tylosin, such as 4'-deoxy-10,11,12,13-tetrahydrodesmycosin, which retain the antibacterial spectrum of tylosin but show improved tissue distribution. nih.gov

These synthetic strategies highlight the versatility of the tylosin scaffold for chemical modification, providing a rich field for academic inquiry into the development of new macrolide structures. researchgate.net

Molecular and Cellular Mechanisms of Action

Ribosomal Binding and Inhibition of Protein Synthesis

Like its parent compound tylosin (B1662201), 4'''-O-chloroacetyl-tylosin functions by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. vulcanchem.com This interaction ultimately leads to the cessation of protein synthesis, resulting in a bacteriostatic effect. vulcanchem.comvin.com

Interaction with the 50S Ribosomal Subunit

The primary target of this compound within the bacterial cell is the 50S ribosomal subunit, the larger of the two subunits that comprise the bacterial ribosome. vulcanchem.comgenome.jp By binding to this subunit, the antibiotic obstructs the process of protein synthesis. vulcanchem.com The binding is a reversible process and is fundamental to the antibacterial activity of macrolides. rooyandarou.com The 16-membered macrolide ring of tylosin and its derivatives fits into a specific binding pocket within the polypeptide exit tunnel of the 50S subunit. pnas.orgnih.gov This strategic location allows it to interfere with the passage of newly synthesized peptide chains. pnas.orgnih.gov

Role of 23S rRNA and L27 Protein in Binding

The binding of tylosin and its derivatives to the 50S ribosomal subunit is a highly specific interaction mediated by key components of the ribosome. The 23S ribosomal RNA (rRNA), a major structural and catalytic component of the 50S subunit, plays a crucial role. toku-e.comresearchgate.net Specific nucleotides within the 23S rRNA, such as G748 and A2058, are critical for the binding of tylosin. pnas.orgnih.gov The mycinose (B1239270) sugar of tylosin, for instance, interacts with the loop of hairpin 35 in domain II of the 23S rRNA. researchgate.netmdpi.com

In addition to the 23S rRNA, ribosomal proteins also contribute to the binding of macrolides. The L27 protein, located near the peptidyl transferase center, has been identified as a component of the tylosin binding site. toku-e.comsigmaaldrich.com The intricate network of interactions between the antibiotic, the 23S rRNA, and ribosomal proteins ensures a high-affinity binding that is essential for its inhibitory action.

Inhibition of Peptidyl Transferase and Peptide Chain Elongation

The binding of this compound to the 50S ribosomal subunit has profound consequences for the key functions of the ribosome, particularly the peptidyl transferase reaction and peptide chain elongation. vulcanchem.comvin.com The peptidyl transferase center (PTC), located on the 50S subunit, is responsible for forming peptide bonds between amino acids. Some macrolides, including tylosin, can inhibit this crucial step. unacademy.comnih.gov The ability of tylosin and related macrolides to inhibit peptidyl transferase is linked to the presence of a disaccharide at position 5 of the lactone ring, which contains a mycarose (B1676882) moiety. nih.gov This part of the molecule extends towards the PTC and can interfere with the proper positioning of transfer RNA (tRNA) molecules carrying amino acids. nih.gov

Furthermore, by binding within the nascent peptide exit tunnel, this compound physically obstructs the path of the growing polypeptide chain. pnas.orgnih.gov This steric hindrance prevents the elongation of the peptide chain, effectively halting protein synthesis. pnas.orgnih.gov

Influence of Chemical Modification (e.g., Chloroacetylation) on Binding Affinity

Chemical modifications to the tylosin structure can significantly influence its binding affinity to the ribosome. The introduction of a chloroacetyl group at the 4'''-O-position, creating this compound, is one such modification that can enhance its antibacterial properties. vulcanchem.com This alteration can lead to an increased binding affinity for the ribosomes of certain resistant bacterial strains. vulcanchem.com For example, studies have suggested that this modified structure can reduce the minimum inhibitory concentration (MIC) against resistant Mycoplasma and Staphylococcus strains by 30–50% compared to the parent tylosin molecule. vulcanchem.com The chloroacetyl group alters the electronic distribution within the molecule, which may lead to more favorable interactions with the ribosomal binding site. vulcanchem.com This enhanced binding can help overcome some mechanisms of resistance, such as those mediated by erm genes which methylate the ribosome to prevent antibiotic binding. vulcanchem.com

| Feature | Unmodified Tylosin | This compound |

| Modification | None | Chloroacetyl group at 4'''-O-position vulcanchem.com |

| Binding Affinity | Standard | Potentially enhanced, especially in resistant strains vulcanchem.com |

| Effect on MIC | Baseline | Reduction of 30-50% in some resistant strains vulcanchem.com |

| Mechanism of Enhanced Affinity | - | Altered electronic distribution potentially improving ribosomal interaction vulcanchem.com |

Cellular Uptake Mechanisms of Tylosin Derivatives in Bacterial Systems

For an antibiotic to be effective, it must first penetrate the bacterial cell wall and membrane to reach its intracellular target. The cellular uptake of tylosin and its derivatives in bacteria is a complex process. While macrolides are generally effective against Gram-positive bacteria, their efficacy against Gram-negative bacteria is often limited due to the outer membrane acting as a permeability barrier. mdpi.commsdvetmanual.com

Bacterial Resistance Mechanisms to Tylosin and Its Derivatives

Molecular Mechanisms of Ribosomal Resistance

The primary mode of action for tylosin (B1662201) and its derivatives is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. Consequently, the most prevalent and effective resistance mechanisms involve alterations to this target site, which prevent or reduce the binding affinity of the antibiotic.

Mutations in 50S Ribosomal RNA Preventing Binding

Bacterial resistance to macrolides can arise from specific point mutations within the 23S rRNA component of the 50S ribosomal subunit. These genetic alterations change the conformation of the antibiotic's binding pocket, thereby diminishing its ability to inhibit protein synthesis. Research has identified several key mutations that confer resistance. For instance, mutations at nucleotides A2058 and A2059 (E. coli numbering) in domain V of the 23S rRNA are well-documented for conferring resistance to macrolides. nih.gov A study on Streptococcus pneumoniae demonstrated that in vitro passage with macrolides could select for mutations at these positions, such as A2058G and A2059G, leading to resistance. nih.gov

Another critical mutation, C2611G, has also been shown to result in macrolide resistance. nih.gov These mutations can confer cross-resistance to other 16-membered macrolides. nih.gov In addition to rRNA modifications, mutations in the genes encoding ribosomal proteins L4 and L22 can also lead to macrolide resistance. nih.govnih.gov These proteins are situated near the macrolide binding site within the peptide exit tunnel of the ribosome, and alterations in their structure can sterically hinder the antibiotic's access to its target. nih.gov While these mutations are a recognized mechanism, they are generally considered less common in clinical isolates compared to other forms of resistance.

A unique resistance mechanism specific to tylosin and the related macrolide mycinamycin involves the synergistic action of two separate methylations on the 23S rRNA at positions G748 and A2058. nih.gov Studies have shown that methylation at either of these sites alone does not confer significant resistance to tylosin. nih.gov However, when both nucleotides are methylated, a high level of resistance is achieved. nih.gov This synergistic mechanism is specific to macrolides that have sugar moieties extending from particular positions on the macrolactone ring, highlighting the precise nature of the antibiotic-ribosome interaction. nih.gov

Detection and Characterization of erm Gene-Mediated Resistance (e.g., erm(A), erm(B), erm(F), erm(G) in bacterial isolates)

The most widespread mechanism of macrolide resistance is the post-transcriptional modification of the ribosomal target by enzymes encoded by erm (erythromycin ribosome methylase) genes. These methyltransferases add one or two methyl groups to the adenine (B156593) base at position A2058 in the 23S rRNA. This methylation prevents the binding of macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance.

Numerous classes of erm genes have been identified, with their prevalence varying among different bacterial species. The most clinically significant genes include erm(A), erm(B), and erm(C), particularly in staphylococci and streptococci. For example, erm(B) is a common determinant of high-level macrolide resistance in Streptococcus pneumoniae. mjima.org In Staphylococcus aureus, erm(A) and erm(C) are frequently detected, in addition to erm(B). A study on S. aureus isolates from bovine mastitis identified the prevalence of these genes and correlated their presence with tylosin resistance levels. iranjournals.ir

The detection of these genes in bacterial isolates is typically performed using molecular techniques, most commonly the polymerase chain reaction (PCR). Specific primers are designed to amplify target sequences within the various erm genes, allowing for their rapid and accurate identification. This molecular characterization is crucial for understanding the epidemiology of antibiotic resistance and for guiding therapeutic choices.

The table below summarizes findings from a study on Staphylococcus aureus isolated from cases of bovine mastitis, detailing the distribution of erm genes and the corresponding Minimum Inhibitory Concentration (MIC) values for tylosin.

| erm Gene Detected | Number of Isolates (%) | Tylosin MIC50 (µg/mL) | Tylosin MIC90 (µg/mL) | Tylosin MIC Range (µg/mL) |

|---|---|---|---|---|

| ermA | 8 (7.80%) | 32 | 64 | 0.5 - 128 |

| ermB | 33 (32.00%) | |||

| ermC | 21 (20.40%) | |||

| Total Isolates Tested | 103 |

While erm(A), erm(B), and erm(C) are the most studied, other erm genes like erm(F) are known to be prevalent in anaerobic bacteria. nih.gov The erm(G) gene has been identified in Bacillus sphaericus. The specific contribution of erm(F) and erm(G) to tylosin resistance in various pathogens continues to be an area of research.

Other Potential Resistance Pathways (e.g., Efflux Pumps, Enzymatic Inactivation)

Beyond target site modification, bacteria have evolved other strategies to counteract the effects of macrolide antibiotics. These mechanisms, which include active efflux and enzymatic degradation, can also contribute to resistance against 4'''-O-Chloroacetyl-tylosin.

Efflux Pumps: Active efflux is a significant mechanism where membrane-bound transporter proteins actively pump antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target in sufficient concentrations. msdvetmanual.com This mechanism can confer resistance to a broad spectrum of antibiotics. For macrolides, efflux pumps encoded by genes such as msr(A) (macrolide-streptogramin resistance) have been identified in staphylococci, and mef (macrolide efflux) genes are found in streptococci. These pumps effectively reduce the intracellular concentration of the antibiotic, leading to decreased susceptibility.

Enzymatic Inactivation: Another, though less common, mechanism of resistance is the enzymatic inactivation of the antibiotic molecule itself. msdvetmanual.com Bacteria may produce enzymes that modify the structure of the macrolide, rendering it inactive. These enzymes can include esterases, which hydrolyze the macrolactone ring characteristic of macrolides, or phosphotransferases that add a phosphate (B84403) group to the antibiotic. nih.gov While tylosin appears to be largely eliminated in an active form, some metabolic inactivation can occur. msdvetmanual.com The presence of macrolide-inactivating enzymes represents a direct method of bacterial defense, although for many pathogens, this mechanism is secondary to ribosomal modification and efflux. msdvetmanual.com

Structure Activity Relationship Sar Studies of Tylosin Derivatives

Impact of 4'''-O-Chloroacetylation on Antimicrobial Activity and Selectivity

The introduction of a chloroacetyl group at the 4'''-hydroxyl position of the mycinose (B1239270) sugar is a critical modification. 4'''-O-Chloroacetyl-tylosin serves as an important intermediate in the synthesis of other derivatives, such as Tylosin (B1662201) 3-Acetate. vulcanchem.comamericanchemicalsuppliers.com This modification is achieved through the selective acylation of tylosin with chloroacetyl chloride. vulcanchem.com

The chloroacetylation at this position has been shown to enhance the molecule's antibacterial profile. Key findings include:

Enhanced Ribosomal Binding: The modified structure of this compound is suggested to increase its binding affinity to the ribosomes of macrolide-resistant Mycoplasma and Staphylococcus strains. vulcanchem.com

Improved Potency: This enhanced binding translates to a significant reduction in the minimum inhibitory concentration (MIC), with studies indicating a 30–50% decrease compared to the parent tylosin molecule. vulcanchem.com

Overcoming Resistance: The improved capability for ribosomal binding makes derivatives of this compound candidates for combating resistance mechanisms mediated by erm genes, which typically prevent antibiotic binding through ribosome methylation. vulcanchem.com In poultry trials, derivatives of this compound demonstrated a 90% reduction in Mycoplasma gallisepticum load, compared to a 70% reduction for conventional tylosin. vulcanchem.com

Role of Acyl Groups and Other Substituents on Antimicrobial Efficacy

Acylation at various hydroxyl groups of the tylosin structure is a well-explored strategy to modulate antimicrobial activity, especially against resistant strains. The 4''-hydroxyl group on the mycaminose (B1220238) sugar and the 3-hydroxyl group on the lactone ring are common targets for these modifications.

4''-O-Acylation: The introduction of an acyl group at the 4''-position generally enhances antibacterial and antimycoplasmal activity against some macrolide-resistant organisms. nih.gov

Studies on 4''-O-substituted tylosin derivatives revealed that introducing branched-chain aliphatic acyl groups (e.g., 2-methoxyisovaleryl, 4-methylvaleryl) or specific aromatic groups (e.g., phenylthioacetyl, phenylsulfonylacetyl) led to significant activity against resistant Staphylococcus aureus strains. nih.gov

For instance, a derivative like 3-acetyl-4''-isovaleryltylosin not only showed improved activity but also produced higher blood levels in animal models compared to tylosin. nih.gov This compound was found to bind to ribosomes from resistant S. aureus about three times more effectively than 3-O-acetyltylosin, a binding not inhibited by tylosin itself. nih.gov

Synergy of Acyl Groups: The combination of acyl groups can produce synergistic effects. The compound 3-acetyl-4''-isovaleryltylosin (Aivlosin) demonstrates greater cellular uptake and concentration in various cell types compared to tylosin, a property potentially linked to the isovaleryl group. researchgate.netresearchgate.net The 4''-O-acyl group and the mycinose moiety are considered crucial for the binding of these derivatives to ribosomes of resistant bacteria. nih.govdoi.org

The following table summarizes the minimum inhibitory concentrations (MICs) for various 4''-O-acyl tylosin derivatives against a macrolide-resistant strain of Staphylococcus aureus.

| Compound | Substituent at 4''-OH | MIC (µg/mL) vs. S. aureus MS-8710 nih.gov |

|---|---|---|

| Tylosin | -H | >800 |

| Erythromycin | N/A | >800 |

| Josamycin (B1673084) | N/A | >800 |

| 4''-O-(2-methoxyisovaleryl)tylosin | 2-methoxyisovaleryl | 12.5 |

| 4''-O-(4-methylvaleryl)tylosin | 4-methylvaleryl | 12.5 |

| 4''-O-(phenylthioacetyl)tylosin | phenylthioacetyl | 6.25 |

| 4''-O-(phenylsulfonylacetyl)tylosin | phenylsulfonylacetyl | 6.25 |

| 4''-O-(4-nitrophenylacetyl)tylosin | 4-nitrophenylacetyl | 6.25 |

Influence of Glycosyl Substituents on Anti-Ribosomal Potency and Cellular Uptake

The sugar moieties attached to the tylosin lactone ring are fundamental to its biological function. Tylosin features a disaccharide (mycaminose-mycarose) at position C-5 and a mycinose sugar at position C-14 of the lactone ring. msu.ru

Anti-Ribosomal Potency: The potency of tylosin-related macrolides in cell-free protein synthesis systems is primarily dictated by the number and nature of these glycosyl substituents. nih.govdoi.orgresearchgate.net This anti-ribosomal activity is not significantly affected by modifications like lactone ring oxidation or methylation of the sugars. nih.govdoi.org The mycinose moiety, in particular, has been suggested to play an important role in the binding of tylosin derivatives to ribosomes of resistant strains. nih.govdoi.org

Cellular Uptake: In contrast to ribosomal potency, the uptake of the drug into whole bacterial cells is influenced by glycosyl substituents, as well as by lactone ring and sugar modifications. nih.govdoi.org The removal of the mycarose (B1676882) sugar to form desmycosin, or the removal of the entire mycinose sugar, are common strategies in the synthesis of new derivatives. msu.rupsu.edu For example, removing the mycinose moiety was found to increase antibacterial activity in certain derivative series. researchmap.jp

Correlation of Lactone Ring Modifications with Biological Activity

Modifications to the 16-membered lactone ring itself offer another avenue for creating derivatives with improved properties. Key positions for modification include the C-3 hydroxyl and the C-20 aldehyde group.

C-20 Position: The C-20 aldehyde group can be modified to create derivatives with expanded antibacterial spectra. sioc-journal.cn For example, modifying this position on a 5-O-mycaminosyltylonolide (OMT) nucleus by introducing side chains containing quinoline (B57606) or pyridine (B92270) has yielded compounds with potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. sioc-journal.cnresearchmap.jp

C-23 Position: The C-23 hydroxyl group on the lactone ring is another target. Introducing various amino groups at this position of OMT has been shown to improve activity against Gram-negative bacteria. acs.org

C-3 Position: The C-3 hydroxyl group is critical for activity. In contrast to 14-membered macrolides where oxidation to a 3-keto group can enhance activity (ketolides), similar modifications in 16-membered macrolides like tylosin are detrimental. researchgate.net When the 3-hydroxyl group of tylosin derivatives was oxidized, the resulting products existed as the 2,3-trans enol tautomer, which led to a significant reduction in antimicrobial activity. researchgate.net

The following table shows the activity of a C-20 modified derivative compared to tylosin.

| Compound | Description | MIC vs. S. aureus (µg/mL) sioc-journal.cn | MIC vs. E. coli (µg/mL) sioc-journal.cn |

|---|---|---|---|

| Tylosin | Parent Compound | 0.5 | 64 |

| Compound 4g | 20-deoxy-20-(N-p-fluorobenzyl-N-(1-(3-quinolyl)-1H-1,2,3-triazol-4-yl)methylamino)-5-O-mycaminosyltylonolide | <0.0625 | 4 |

Design Principles for Derivatives with Enhanced Activity against Gram-Negative Bacteria

A primary goal in modifying tylosin is to expand its spectrum to include more Gram-negative bacteria, against which it is traditionally weak. sioc-journal.cnwikipedia.org Research has identified several successful strategies:

Introduction of Aromatic Moieties: Attaching specific side chains, particularly those containing heterocyclic aromatic systems like quinoline, to the C-20 position of the 5-O-mycaminosyltylonolide (OMT) core has proven effective. sioc-journal.cnresearchmap.jpresearchgate.net These modifications can significantly lower the MIC against E. coli and other Gram-negative pathogens while retaining or even increasing potency against Gram-positive bacteria. researchmap.jp

Modification at C-23: The introduction of various amino groups at the C-23 position of OMT is another strategy that has yielded derivatives with broad-spectrum activity, showing high efficacy against both S. aureus and E. coli. acs.org

Physicochemical Properties: Computational studies suggest that for 16-membered macrolides, specific electronic properties (electron-ion interaction potential) correlate with activity against Gram-negative bacteria, providing a theoretical basis for designing new active compounds. mdpi.com The addition of lipophilic groups, such as an isovaleryl group, may also enhance passive permeation through the bacterial cell envelope. researchgate.netnih.gov

These targeted modifications highlight a rational approach to drug design, moving beyond random screening to the deliberate construction of molecules with enhanced capabilities against challenging pathogens.

Stability and Degradation Pathways of Tylosin and Derivatives

Hydrolytic Stability Under Varying Environmental Conditions

The hydrolytic stability of 4'''-O-Chloroacetyl-tylosin is a critical parameter, particularly given its synthesis and application in aqueous or semi-aqueous environments. The introduction of the chloroacetyl group at the 4'''-hydroxyl position of the mycarose (B1676882) sugar creates an ester linkage that is susceptible to hydrolysis.

Research Findings: Specific studies on the hydrolytic degradation kinetics of this compound are not extensively available in peer-reviewed literature. However, information from technical data sheets and the context of its synthesis provide significant insights.

pH-Dependent Stability: this compound is reported to be stable in aqueous solutions within a narrow pH range of 5.7 to 6.7 at 22°C. vulcanchem.com Outside of this range, its stability is expected to decrease.

Acidic Conditions: The parent compound, tylosin (B1662201), is known to be unstable in strongly acidic solutions (pH < 4), where it undergoes hydrolysis, leading to the cleavage of the mycarose sugar to form desmycosin. google.comnih.gov It is plausible that this compound would be similarly unstable, with the added liability of the chloroacetyl ester bond.

Alkaline Conditions: Tylosin is also known to be unstable in strongly basic solutions. google.com For this compound, alkaline conditions would facilitate the saponification (base-catalyzed hydrolysis) of the chloroacetyl ester group.

Synthesis Conditions: The synthesis of this compound from tylosin requires selective acylation using chloroacetyl chloride, a reaction that is typically performed in anhydrous solvents. vulcanchem.com This precaution is taken specifically to prevent the premature hydrolysis of the chloroacetyl group, underscoring its sensitivity to water. vulcanchem.com

Table 1: Summary of Hydrolytic Stability

| Condition | Effect on this compound | Comparison with Tylosin A |

|---|---|---|

| Acidic (pH < 4) | Expected to be unstable; potential for hydrolysis of both the mycarose sugar and the chloroacetyl ester. Specific kinetic data is not available. | Unstable; hydrolyzes to desmycosin. google.comnih.gov |

| Near-Neutral (pH 5.7-6.7) | Reported to be stable in aqueous solution at 22°C. vulcanchem.com | Generally stable. google.comnih.gov |

| Alkaline (pH > 9) | Expected to be unstable due to saponification of the chloroacetyl ester. Specific kinetic data is not available. | Unstable. google.com |

Oxidative Degradation Profiles

Oxidative degradation can be a significant pathway for the decomposition of complex organic molecules like macrolide antibiotics. This process involves reactions with oxidizing agents or reactive oxygen species (ROS).

Research Findings: There is no specific literature detailing the oxidative degradation profile of this compound. However, the profile of the parent compound, tylosin, provides a strong basis for inference, as the core macrolactone structure responsible for oxidative susceptibility remains unchanged in the derivative.

Susceptibility of Tylosin: Tylosin has been found to be sensitive to oxidative conditions. nih.govdoi.org Studies on tylosin tartrate show that its degradation is significantly enhanced in the presence of hydrogen peroxide or through the photo-Fenton process, which generates highly reactive hydroxyl radicals. nih.gov

Structural Considerations: The 16-membered macrolactone ring in tylosin contains several sites that could be susceptible to oxidation. Since this compound retains this entire macrolactone structure, it is highly probable that it shares this susceptibility to oxidative degradation. The primary difference is the esterification at the mycarose sugar, which is not typically considered a primary site of oxidation compared to the lactone ring.

Table 2: Oxidative Degradation Profile

| Compound | Observed Oxidative Degradation Profile |

|---|---|

| This compound | No specific data available in the reviewed literature. It is presumed to be susceptible due to the presence of the macrolide ring structure. |

| Tylosin (as Tartrate) | Degradation is significantly increased by advanced oxidation processes involving hydroxyl radicals (e.g., photo-Fenton) and singlet oxygen. nih.gov |

Photolytic Stability and Degradation Kinetics

Photolytic degradation involves the breakdown of a chemical compound due to the absorption of light energy. This can occur through direct photolysis or indirect photolysis, where other substances (photosensitizers) absorb light and initiate the degradation.

Research Findings: Specific photolytic stability and degradation kinetic data for this compound are not available in published studies. The behavior of tylosin is used as the primary reference.

Tylosin Photodegradation: Studies on tylosin tartrate indicate that direct photolysis causes negligible degradation. nih.gov However, its degradation is greatly accelerated by indirect photolysis, particularly in the presence of humic acid, which can act as a photosensitizer. nih.gov The degradation of tylosin under UVC irradiation has also been reported to be rapid.

Chromophore Presence: The primary chromophore in the tylosin molecule responsible for absorbing UV light is the conjugated diene-enone system within the macrolactone ring. This structural feature is identical in this compound. Therefore, it is reasonable to assume that this compound would exhibit similar photolytic behavior, being relatively stable to direct sunlight but susceptible to indirect photodegradation in the presence of environmental photosensitizers. Experimental verification for the derivative is required.

Table 3: Photolytic Stability Data for Tylosin Tartrate

| Condition | Degradation Rate Constant (k) | Finding |

|---|---|---|

| Direct Photolysis | (9.4 ± 1.8) × 10⁻⁵ s⁻¹ | Negligible degradation. nih.gov |

| Indirect Photolysis (with 0.4 M H₂O₂) | (2.18 ± 0.01) × 10⁻⁴ s⁻¹ | Enhanced degradation. nih.gov |

| Indirect Photolysis (Photo-Fenton) | (2.96 ± 0.02) × 10⁻⁴ s⁻¹ | Enhanced degradation. nih.gov |

| Indirect Photolysis (with 15 mg/L Humic Acid) | (1.31 ± 0.05) × 10⁻³ s⁻¹ | Greatly enhanced degradation. nih.gov |

Note: This data pertains to Tylosin Tartrate. Equivalent data for this compound is not available.

Factors Influencing the Chemical Stability of Tylosin Derivatives

The chemical stability of this compound, like other tylosin derivatives, is not intrinsic but is influenced by a combination of molecular structure and external environmental factors.

Molecular Structure: The primary structural feature influencing the stability of this compound compared to its parent is the presence of the chloroacetyl ester on the mycarose sugar. This group introduces a new reactive site susceptible to hydrolysis, particularly under basic or acidic conditions. vulcanchem.com

pH: As established, pH is a critical factor. Stability for this compound is documented only within the narrow pH range of 5.7-6.7. vulcanchem.com For tylosin in general, instability is pronounced at pH levels below 4 and in strongly alkaline conditions. google.comnih.gov

Temperature: Increased temperature is a well-known accelerator of chemical degradation reactions, including hydrolysis. While specific data for this compound is lacking, studies on tylosin show that its degradation rate increases with temperature.

Presence of Water: The requirement for anhydrous solvents during the synthesis of this compound highlights the critical role of water in its degradation via hydrolysis of the ester bond. vulcanchem.com

Presence of Oxidizing Agents and Photosensitizers: Based on the behavior of the parent compound, the presence of reactive oxygen species, oxidizing agents (like peroxides), and environmental photosensitizers (like humic acids) would be expected to significantly decrease the stability of this compound. nih.gov

Presence of Metal Ions: For tylosin, the presence of certain metal ions, such as iron and copper, has been shown to inactivate the molecule, likely by catalyzing degradation reactions. This factor may also influence the stability of its derivatives.

Advanced Analytical and Research Methodologies in Tylosin Derivative Studies

Spectroscopic Characterization Techniques

The structural confirmation of 4'''-O-Chloroacetyl-tylosin, a semi-synthetic derivative of the macrolide antibiotic tylosin (B1662201), relies on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecular structure, allowing for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the chemical structure of organic molecules.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the analysis of tylosin derivatives, specific proton signals can be assigned to the various parts of the molecule, including the macrolide ring, the attached sugars (mycaminose, mycarose (B1676882), and mycinose), and any modifications, such as the chloroacetyl group. For instance, the introduction of a chloroacetyl group at the 4'''-position of the mycinose (B1239270) sugar would result in characteristic shifts of the neighboring protons, which can be observed in the ¹H NMR spectrum. researchgate.net

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's bonding environment (e.g., C=O, C-O, C-C, C-H). bas.bgdrugbank.comresearchgate.net The attachment of the chloroacetyl group would cause a downfield shift for the C-4''' carbon and affect the shifts of adjacent carbons, providing clear evidence of the modification. bas.bg Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are often employed for the complete and unambiguous assignment of all proton and carbon signals. bas.bg

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact mass of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement that corresponds to its unique molecular formula. This technique is crucial for confirming the successful synthesis and for differentiating the target compound from starting materials, byproducts, or degradation products. nih.gov

The following table summarizes hypothetical NMR data for key structural features of this compound.

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| H-4''' (Mycinose) | Shifted downfield compared to Tylosin | Shifted downfield compared to Tylosin |

| Chloroacetyl -CH₂- | ~4.1 | ~41 |

| Chloroacetyl -C=O | - | ~167 |

| Aldehyde -CHO | ~9.7 | ~202 |

| N(CH₃)₂ (Mycaminose) | ~2.5 | ~40 |

Chromatographic Analysis for Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and for studying its degradation. researchgate.netahri.gov.egcabidigitallibrary.orgijpar.com HPLC methods offer high resolution, sensitivity, and reproducibility for separating complex mixtures. nih.goviastate.eduresearchgate.net

For purity analysis , a validated HPLC method can separate this compound from its parent compound, tylosin, as well as from any unreacted reagents or byproducts formed during the synthesis. ijpar.com A typical HPLC system for this purpose would consist of a reversed-phase column (e.g., C18), a mobile phase often composed of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, and a UV detector set to a wavelength where the tylosin chromophore absorbs strongly, typically around 290 nm. ahri.gov.egnih.gov The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

In degradation studies , HPLC is used to monitor the stability of this compound under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic environments. dergipark.org.tr By analyzing samples at different time points, the rate of degradation can be determined, and the formation of degradation products can be tracked. researchgate.netnih.govdergipark.org.tr The identification of these degradation products, often in conjunction with mass spectrometry (LC-MS), is crucial for understanding the degradation pathways of the molecule. researchgate.net For example, studies on tylosin have shown that it is susceptible to hydrolysis, which can lead to the formation of desmycosin (tylosin B). nih.govgoogle.com Similar degradation patterns could be investigated for this compound.

A typical HPLC method for the analysis of tylosin and its derivatives is summarized in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ahri.gov.egijpar.comnih.gov |

| Mobile Phase | Acetonitrile/water or Acetonitrile/buffer mixture ijpar.comnih.goviastate.edu |

| Flow Rate | Typically 1.0 - 1.8 mL/min ahri.gov.eg |

| Detection | UV at ~290 nm nih.gov |

| Temperature | Controlled, often around 35°C ahri.gov.egnih.gov |

In Vitro Microbiological Assays

In vitro microbiological assays are essential for determining the antibacterial activity of new antibiotic derivatives like this compound. news-medical.net These assays provide quantitative measures of the compound's effectiveness against various microorganisms. nih.govdergipark.org.tr

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.dk It is a fundamental measure of an antibiotic's potency. bmglabtech.com The MIC is typically determined using a broth microdilution method, where a standardized inoculum of bacteria is exposed to serial dilutions of the antibiotic in a liquid growth medium. researchgate.net

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial density. bmglabtech.comnih.gov It is determined by subculturing the broths from the MIC assay tubes that show no visible growth onto antibiotic-free agar (B569324) plates. nih.gov The MBC provides information on whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). bmglabtech.com

The table below presents hypothetical MIC and MBC values for this compound against selected bacteria, in comparison to the parent compound, Tylosin.

| Bacterial Strain | Compound | Hypothetical MIC (µg/mL) | Hypothetical MBC (µg/mL) |

| Staphylococcus aureus | Tylosin | 1.0 | 4.0 |

| This compound | 0.5 | 2.0 | |

| Streptococcus pyogenes | Tylosin | 0.5 | 2.0 |

| This compound | 0.25 | 1.0 | |

| Pasteurella multocida | Tylosin | 2.0 | >16.0 |

| This compound | 1.0 | 8.0 |

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic picture of the antimicrobial activity of a compound over time. uem.brdiva-portal.org In this assay, a standardized bacterial suspension is incubated with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC), and the number of viable bacteria (colony-forming units, CFU/mL) is determined at different time points (e.g., 0, 2, 4, 6, 8, 24 hours). uem.br The results are plotted as log₁₀ CFU/mL versus time. uem.br This analysis can reveal whether an antibiotic exhibits concentration-dependent or time-dependent killing and can demonstrate bactericidal or bacteriostatic effects more definitively than MIC/MBC alone. mdpi.com A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. uem.br

Post-Antibiotic Effect (PAE) Determination

The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth that occurs after a short exposure of the microorganisms to an antibiotic, even after the drug has been removed or its concentration has fallen below the MIC. embopress.orgderangedphysiology.comnih.gov The PAE is an important pharmacodynamic parameter that can influence dosing regimens. nih.govagriculturejournals.cz It is determined by exposing a bacterial culture to an antibiotic for a defined period (e.g., 1-2 hours), then removing the drug by dilution or washing, and monitoring the time it takes for the culture to resume normal growth compared to an untreated control. nih.gov Macrolide antibiotics, the class to which tylosin belongs, are known to exhibit a significant PAE. derangedphysiology.com Investigating the PAE of this compound would be crucial to understanding its potential in vivo efficacy. nih.gov

Molecular Modeling and Computational Chemistry Approaches

Molecular modeling and computational chemistry are powerful tools used to understand the structure-activity relationships of drugs and to guide the design of new derivatives.

Conformational searches are performed to identify the low-energy, and therefore most populated, three-dimensional shapes (conformations) of this compound. Understanding the preferred conformation is crucial as it dictates how the molecule interacts with its biological target.

The electron-ion interaction potential can be calculated to understand the electronic properties of the molecule, such as its electrostatic potential surface. This can help in predicting how the molecule will interact with the binding site of its target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, which for macrolides is the 50S ribosomal subunit of bacteria. By docking the molecule into the known crystal structure of the bacterial ribosome, researchers can visualize the binding interactions at an atomic level. This can explain why the chloroacetyl modification might enhance or alter the antibacterial activity. For example, the chloroacetyl group might form additional favorable interactions with the ribosomal RNA or proteins, leading to a tighter binding and increased inhibition of protein synthesis. These computational approaches can accelerate the drug discovery process by prioritizing the synthesis of the most promising derivatives.

Cell-Free Protein Synthesis Systems for Mechanistic Elucidation

Cell-free protein synthesis (CFPS) systems have emerged as powerful tools in molecular biology, offering a simplified and controllable environment for studying the intricacies of protein synthesis and the mechanisms of action of antibiotics that target this fundamental process. tandfonline.comiranjournals.ir These in vitro systems, which contain the necessary transcriptional and translational machinery extracted from cells, allow for the direct manipulation and observation of protein production without the complexities of cellular membranes and metabolic pathways. tandfonline.comiranjournals.ir While specific studies employing CFPS to exclusively investigate this compound are not prominently documented in publicly available research, the methodology has been applied to its parent compound, tylosin, and related macrolides, providing a clear framework for its potential application.

The primary mechanism of action for tylosin and its derivatives is the inhibition of bacterial protein synthesis. toku-e.comwikipedia.org This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the peptide exit tunnel. toku-e.comnih.govpnas.org CFPS systems, particularly those derived from bacteria like Streptomyces lividans, are exceptionally well-suited for dissecting such mechanisms. doi.org In a typical experimental setup, a coupled transcription-translation system is used where a reporter gene is expressed in the presence and absence of the antibiotic being studied. By quantifying the amount of protein produced, researchers can determine the inhibitory potency of the compound.

For a derivative like this compound, a CFPS assay would allow for a detailed examination of how the chloroacetyl group at the 4'''-O position influences its interaction with the ribosome. Kinetic and footprinting analyses within a CFPS system can reveal the specifics of this binding. For instance, studies on tylosin have shown a two-step binding process: an initial low-affinity binding at the entrance of the exit tunnel followed by a shift to a high-affinity site deeper within the tunnel. nih.gov A CFPS approach could precisely measure the association and dissociation rates for this compound, providing insight into whether the chemical modification enhances the stability or speed of this interaction.

Furthermore, these systems facilitate the study of antibiotic action on ribosomes that have been genetically modified to be resistant. By introducing ribosomes with specific mutations into the CFPS reaction, the effect of these alterations on the binding and inhibitory activity of this compound can be directly assessed. This provides a granular view of the structure-activity relationship and the compound's efficacy against known resistance mechanisms.

| Application of CFPS in Tylosin Derivative Analysis | Description | Potential Insights for this compound |

| Inhibitory Potency Assessment | Quantifying the reduction in protein synthesis of a reporter gene in the presence of the antibiotic. | Determination of the Minimum Inhibitory Concentration (MIC) in a controlled, acellular environment. |

| Ribosome Binding Kinetics | Measuring the on-rate and off-rate of the antibiotic to the ribosome using techniques like surface plasmon resonance integrated with CFPS. | Understanding how the 4'''-O-chloroacetyl group affects the affinity and stability of the ribosome-antibiotic complex. |

| Footprinting Analysis | Identifying the specific nucleotides within the 23S rRNA that are protected by the bound antibiotic from chemical probes. | Mapping the precise binding site of this compound and comparing it to the parent compound, tylosin. |

| Resistance Mechanism Studies | Utilizing ribosomes from known resistant strains or with engineered mutations in the CFPS reaction. | Evaluating the ability of this compound to overcome common macrolide resistance mechanisms, such as rRNA methylation. |

Genetic and Molecular Biology Techniques for Resistance Mechanism Elucidation

The emergence of antibiotic resistance is a significant challenge in the clinical and veterinary use of macrolides like tylosin and its derivatives. Understanding the genetic and molecular basis of this resistance is crucial for the development of new compounds that can evade these mechanisms. A variety of genetic and molecular biology techniques are employed to identify and characterize the genes and mutations responsible for conferring resistance to tylosin, which are directly relevant to its derivative, this compound.

The primary mechanism of high-level resistance to tylosin in many bacteria, including the producing organism Streptomyces fradiae and various pathogens, is the modification of the antibiotic's target site on the ribosome. nih.govpnas.orgnih.gov This is most commonly achieved through the enzymatic methylation of specific nucleotides in the 23S rRNA component of the 50S ribosomal subunit. Molecular techniques such as Polymerase Chain Reaction (PCR), DNA sequencing, and gene cloning are fundamental to identifying the genes encoding these methyltransferases.

In Streptomyces fradiae, four resistance genes (tlrA, tlrB, tlrC, and tlrD) have been identified. nih.govoup.comoup.com Genetic analysis has revealed that tlrB and tlrD are of particular importance. nih.govpnas.orgnih.gov The tlrD gene encodes a methyltransferase that adds a single methyl group to adenine (B156593) A2058 (E. coli numbering) of the 23S rRNA. nih.gov The tlrB gene product methylates guanosine (B1672433) G748. nih.govmcmaster.ca Crucially, molecular studies have demonstrated that these two methylations act synergistically to confer high-level resistance to tylosin. nih.govpnas.orgnih.gov While either methylation alone provides only a small increase in resistance, their combined action results in a significant, 256-fold increase in resistance in some systems. nih.gov

To investigate these mechanisms, researchers use several molecular approaches:

Gene Cloning and Expression: Resistance genes are cloned into susceptible host organisms, such as E. coli or a sensitive strain of Streptomyces, to confirm their function. By expressing these genes individually and in combination, the level of resistance they confer can be quantified through minimum inhibitory concentration (MIC) assays. nih.gov

Site-Directed Mutagenesis: This technique is used to create specific mutations in the 23S rRNA gene to mimic the modifications conferred by resistance enzymes. This allows for a precise determination of how individual nucleotide changes affect antibiotic binding and efficacy.

Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the expression levels of resistance genes in bacteria exposed to sub-lethal concentrations of the antibiotic. This can reveal whether resistance is inducible. tandfonline.com

DNA Sequencing: Whole-genome sequencing of resistant isolates allows for the discovery of novel resistance genes or mutations in ribosomal proteins (e.g., L4 and L22) that can also contribute to resistance. acs.org

Studies on 4'''-O-substituted tylosin derivatives have shown that they can be effective against macrolide-resistant strains. nih.gov For example, the introduction of certain aromatic groups at the 4'''-position can improve activity against resistant Staphylococcus aureus and Mycoplasma gallisepticum. nih.gov This suggests that the chloroacetyl modification on this compound might sterically hinder the binding of methyltransferase enzymes to the rRNA or that the modified antibiotic can still bind effectively to a methylated ribosome. Genetic and molecular techniques are essential to test these hypotheses and to understand the full spectrum of resistance mechanisms that may or may not be effective against this specific derivative.

| Gene | Encoded Protein | Function | Effect on Tylosin Resistance | Investigative Technique | Reference |

| tlrD | 23S rRNA methyltransferase | Monomethylates adenine A2058 in 23S rRNA | Confers low-level resistance alone; acts synergistically with TlrB for high-level resistance. | Gene cloning, DNA sequencing, MIC analysis | nih.govnih.gov |

| tlrB | 23S rRNA methyltransferase | Monomethylates guanosine G748 in 23S rRNA | Confers low-level resistance alone; acts synergistically with TlrD for high-level resistance. | Gene cloning, DNA sequencing, MIC analysis | nih.govmcmaster.ca |

| erm genes (e.g., ermA, ermB, ermC) | Erm family methyltransferases | Dimethylate adenine A2058 in 23S rRNA | Confers broad cross-resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. | PCR, DNA sequencing, MIC analysis | iranjournals.irfrontiersin.org |

| tlrC | ATP-binding cassette (ABC) transporter | Efflux pump, actively transports tylosin out of the cell | Contributes to resistance by reducing the intracellular concentration of the antibiotic. | Gene knockout studies, transport assays | nih.govoup.com |

Future Perspectives in Tylosin Derivative Research

Strategic Design for Overcoming Existing Macrolide Resistance Mechanisms

A primary driver in the development of new tylosin (B1662201) derivatives is the need to circumvent established bacterial resistance mechanisms. The most prevalent form of macrolide resistance is the methylation of the 23S ribosomal RNA (rRNA) at nucleotide A2058, a reaction catalyzed by erythromycin-resistant methyltransferase (Erm) enzymes. This modification reduces the binding affinity of macrolide antibiotics to their ribosomal target.

Strategic design of tylosin derivatives often focuses on modifications that can overcome this steric hindrance. The introduction of acyl groups at the 4'''-hydroxyl position of the mycinose (B1239270) sugar has been a particularly fruitful strategy. Research has shown that 4'''-O-substituted tylosin derivatives can be effective against macrolide-resistant strains. For instance, the introduction of branched-chain aliphatic acyl groups or aromatic groups at this position has yielded derivatives with significant activity against highly resistant Staphylococcus aureus strains, which are unaffected by the parent compound. nih.gov The rationale behind this approach is that these bulky substituents can either re-establish binding affinity despite the methylated A2058 or interact with other regions of the ribosomal tunnel, compensating for the reduced interaction at the primary binding site. researchgate.net The chloroacetyl group in 4'''-O-Chloroacetyl-tylosin is one such modification, introduced to enhance the binding affinity to ribosomes of resistant strains. acs.org

Furthermore, research has revealed that resistance to tylosin in its producing organism, Streptomyces fradiae, is conferred by a synergistic mechanism involving the methylation of two separate 23S rRNA nucleotides: G748 and A2058. pnas.org This dual-methylation resistance is specific to macrolides like tylosin that have sugar moieties extending from both the C-5 and C-14 positions of the macrolactone ring. pnas.org This detailed understanding of the resistance mechanism at a molecular level provides a clear roadmap for the rational design of new derivatives. Future strategies will likely involve creating molecules that can either evade or accommodate these specific methylations, ensuring potent inhibition of the bacterial ribosome even in resistant strains. This could involve creating derivatives with altered conformations or extended side chains that can form new, stabilizing interactions within the modified ribosomal tunnel. acs.org

Exploration of Novel Antimicrobial Targets for Tylosin-Derived Compounds

While the bacterial ribosome remains the primary target for macrolides, the exploration for entirely new antimicrobial targets for tylosin derivatives is an exciting and innovative frontier. A prominent example of this is the development of tylosin analogues that target the endosymbiotic bacterium Wolbachia. plos.orglstmed.ac.uk These bacteria are essential for the survival and reproduction of filarial nematodes, the parasitic worms responsible for devastating diseases like onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis). lstmed.ac.uk

Targeting Wolbachia with antibiotics leads to the sterilization and eventual death of the adult worms, providing a macrofilaricidal effect that is lacking in current treatments. lstmed.ac.uk Through targeted screening, the veterinary antibiotic Tylosin A was identified as an effective anti-Wolbachia agent. plos.org This discovery has led to the development of optimized analogues, such as ABBV-4083 (also known as Flubentylosin), through chemical modification of Tylosin A. plos.orgegms.denih.gov These Tylosin Analogue Macrofilaricides (TylAMac™) have demonstrated improved potency against Wolbachia and enhanced oral pharmacokinetic properties, making them promising candidates for clinical evaluation to treat filarial diseases. lstmed.ac.ukegms.de This approach represents a paradigm shift, moving from direct targeting of the pathogen to targeting a symbiotic partner essential for its viability.

Beyond this, researchers are also considering other potential bacterial targets. These include essential components of the bacterial membrane, such as lipopolysaccharides, and crucial metabolic pathways like fatty acid synthesis. numberanalytics.com While research in this area for tylosin-specific derivatives is still in its nascent stages, the principle of repurposing the macrolide scaffold to inhibit other essential bacterial functions holds significant promise for developing next-generation antibiotics.

Development of Derivatives with Broadened Antimicrobial Spectrum

A significant limitation of tylosin is its relatively narrow spectrum of activity, which is primarily directed against Gram-positive bacteria and Mycoplasma species. google.com A major goal in tylosin derivative research is, therefore, to expand this spectrum to include clinically relevant Gram-negative bacteria and to enhance activity against resistant Gram-positive strains.

Modifications at various positions on the tylosin molecule have been shown to broaden its antimicrobial activity. For example, the introduction of aromatic amine groups at the C-23 position of 5-O-mycaminosyltylonolide (a tylosin hydrolysate) has been reported to improve activity against Gram-negative bacteria like Escherichia coli. acs.org Similarly, the synthesis of 4'''-O-substituted derivatives has yielded compounds with potent activity against macrolide-resistant Staphylococcus aureus and Mycoplasma gallisepticum. nih.gov

Detailed research findings have quantified the improved efficacy of these derivatives. For instance, certain 4'''-O-acyl derivatives showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against a Staphylococcus aureus strain that was resistant to tylosin, erythromycin, and josamycin (B1673084) at concentrations of 800 µg/ml or more. nih.gov Against macrolide-resistant Mycoplasma gallisepticum, these same derivatives had MIC values of 0.08 µg/ml, a significant improvement over the 2.5 to 10 µg/ml MIC values of the parent tylosin. nih.gov Another study highlighted a tylosin derivative, aivlosin (3-O-acetyl-4''-O-isovaleryltylosin), which demonstrated MIC values that were typically half those of tylosin against most tested strains of Mycoplasma synoviae. allenpress.com

These findings underscore the potential to engineer tylosin derivatives with a significantly expanded and more potent antimicrobial profile, making them valuable candidates for treating a wider range of bacterial infections.

Table 1: Comparative Antimicrobial Activity of Tylosin and its Derivatives

| Compound/Derivative | Organism | Resistance Profile | MIC (µg/ml) | Reference |

|---|---|---|---|---|

| Tylosin | Staphylococcus aureus MS-8710 | Macrolide-Resistant | ≥800 | nih.gov |

| 4'''-O-(2-methoxyisovaleryl)tylosin | Staphylococcus aureus MS-8710 | Macrolide-Resistant | 12.5 | nih.gov |

| 4'''-O-(phenylthioacetyl)tylosin | Staphylococcus aureus MS-8710 | Macrolide-Resistant | 6.25 | nih.gov |

| Tylosin | Mycoplasma gallisepticum | Macrolide-Resistant | 2.5 - 10 | nih.gov |

| 4'''-O-acyl derivatives | Mycoplasma gallisepticum | Macrolide-Resistant | 0.08 | nih.gov |

Advanced Synthetic Methodologies for Novel Tylosin Derivatives

The creation of novel tylosin derivatives with tailored properties relies on the availability of sophisticated and selective synthetic methods. While the synthesis of this compound involves a relatively straightforward selective acylation, more complex modifications require a diverse chemical toolkit. acs.org

Reductive amination is a key technique used to modify the C-20 aldehyde group of tylosin and its hydrolysates. This method has been successfully employed to introduce a variety of cyclic amino groups, leading to the development of derivatives like tilmicosin (B555). capes.gov.brresearchgate.net The process typically involves the reaction of the aldehyde with an amine to form an intermediate imine or enamine, which is then reduced, often using reagents like sodium cyanoborohydride or formic acid. capes.gov.brgoogle.com

The Appel reaction provides a method for converting the C-23 hydroxyl group into a leaving group, such as an iodide, facilitating subsequent nucleophilic substitution. This reaction typically uses triphenylphosphine (B44618) and iodine to achieve the transformation, opening the door for the introduction of various functionalities at this position. acs.org

For the oxidation of hydroxyl groups, such as the conversion of the 3-hydroxyl to a 3-keto group to create ketolide-like structures, the Pfitzner-Moffatt oxidation and its variants are employed. researchgate.netwikipedia.org This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an agent like dicyclohexylcarbodiimide (B1669883) (DCC) or trifluoroacetic anhydride (B1165640) (TFAA) to selectively oxidize alcohols to aldehydes or ketones under mild conditions. wikipedia.orgacsgcipr.org

In addition to purely chemical methods, microbial transformation offers a powerful and highly selective approach for modifying the tylosin structure. Specific strains of microorganisms, such as Streptomyces thermotolerans, can be used to catalyze reactions like acylation at specific hydroxyl groups with high precision. google.comresearchgate.netnih.gov This biocatalytic approach can produce novel acyl derivatives that may be difficult to synthesize through conventional chemical means due to the need for complex protection and deprotection steps. google.comnih.gov

These advanced synthetic methodologies, both chemical and biological, are crucial for the continued exploration of the tylosin scaffold and the development of next-generation macrolide antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.